molecular formula C8H4BrNOS B12594418 6-Bromo-2H-1,3-benzoxazine-2-thione CAS No. 647849-59-0

6-Bromo-2H-1,3-benzoxazine-2-thione

Katalognummer: B12594418
CAS-Nummer: 647849-59-0
Molekulargewicht: 242.09 g/mol
InChI-Schlüssel: NQEHPWZPHZYYJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2H-1,3-benzoxazine-2-thione is a heterocyclic compound that contains a benzoxazine ring with a bromine atom at the 6-position and a thione group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2H-1,3-benzoxazine-2-thione typically involves the reaction of 2-aminophenol with carbon disulfide and bromine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2H-1,3-benzoxazine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated benzoxazine derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2H-1,3-benzoxazine-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-Bromo-2H-1,3-benzoxazine-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-2H-1,4-benzoxazine-3(4H)-thione: Similar structure but with different positioning of the thione group.

    6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a methyl group instead of a thione group.

    7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with different positioning of the bromine atom.

Uniqueness

6-Bromo-2H-1,3-benzoxazine-2-thione is unique due to the presence of both a bromine atom and a thione group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

647849-59-0

Molekularformel

C8H4BrNOS

Molekulargewicht

242.09 g/mol

IUPAC-Name

6-bromo-1,3-benzoxazine-2-thione

InChI

InChI=1S/C8H4BrNOS/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H

InChI-Schlüssel

NQEHPWZPHZYYJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)C=NC(=S)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.